molecular formula C13H14N2O5 B1620957 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid CAS No. 904815-28-7

5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid

Cat. No.: B1620957
CAS No.: 904815-28-7
M. Wt: 278.26 g/mol
InChI Key: RVSUUZNWKCWBSV-UHFFFAOYSA-N
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Description

5-(3,4,5-Trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid (CAS 904815-28-7) is a high-purity pyrazole-carboxylic acid derivative with a molecular formula of C13H14N2O5 and a molecular weight of 278.26 g/mol . This compound is of significant interest in medicinal chemistry and anticancer research, particularly in the design and synthesis of novel tubulin polymerization inhibitors. Its core structure, featuring the 3,4,5-trimethoxyphenyl moiety, is a key pharmacophore found in potent anticancer agents like Combretastatin A-4 (CA-4) . Pyrazole derivatives incorporating this group have been shown to exhibit potent antiproliferative activity against various human cancer cell lines by disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis . Researchers value this chemical as a versatile building block for developing cis-restricted analogs of CA-4, helping to overcome the stability issues of the natural product's olefin bond . Further studies indicate that such pyrazole derivatives can induce apoptosis through mechanisms involving the generation of reactive oxygen species (ROS) and activation of caspase-3 . Supplied with a purity of >97% , this product is intended for research applications only. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and note the advised storage conditions at -4°C for near-term use .

Properties

IUPAC Name

5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-18-10-4-7(5-11(19-2)12(10)20-3)8-6-9(13(16)17)15-14-8/h4-5H,6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSUUZNWKCWBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378076
Record name 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904815-28-7
Record name 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization with an appropriate carboxylic acid derivative under acidic or basic conditions . The reaction conditions often include solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, nitrating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to bind to specific sites on proteins, inhibiting their activity. This can lead to the disruption of cellular processes, making the compound effective in treating diseases like cancer .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The pharmacological and physicochemical properties of pyrazole derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Weight Key Features
5-(3,4,5-Trimethoxyphenyl)-4H-pyrazole-3-carboxylic acid 3,4,5-Trimethoxyphenyl (5), COOH (3) ~304.3 g/mol High electron density from methoxy groups; moderate solubility due to COOH .
5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid Chloro, cyclohexyl (5); methoxyphenyl (1) ~453.9 g/mol Bulky cyclohexyl group enhances lipophilicity; chloro substituent may improve target affinity .
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid Methoxy (5), methyl (4), phenyl (1) ~232.2 g/mol Lower molecular weight; reduced solubility due to hydrophobic methyl and phenyl groups .
Combretastatin A-4 derivatives (e.g., sodium phosphate prodrug) Trimethoxyphenyl, phosphate group ~534.5 g/mol Phosphate prodrugs improve water solubility but require metabolic activation .

Solubility and Stability

  • This compound : Moderate aqueous solubility due to the carboxylic acid group, though less than phosphate prodrugs like combretastatin A-4 derivatives .
  • Combretastatin A-4 sodium phosphate (1n) : High solubility (≥50 mg/mL in water) but requires hydrolysis to release the active compound .
  • 5-(3-Chloro-4-cyclohexylphenyl)-1H-pyrazole analog : Low solubility due to hydrophobic cyclohexyl and chloro groups, limiting bioavailability .

Structural and Crystallographic Insights

  • The trimethoxyphenyl group in the target compound likely adopts a planar conformation, optimizing π-π stacking with biological targets.
  • Carboxylic acid groups in pyrazoles (e.g., 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid) stabilize crystal packing via hydrogen bonds, a feature critical for solid-state stability .

Biological Activity

5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic acid (CAS No. 904815-28-7) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, and related case studies.

  • Molecular Formula: C13H14N2O5
  • Molecular Weight: 278.26 g/mol
  • Density: 1.32 g/cm³
  • Boiling Point: 516.7ºC at 760 mmHg

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound exhibits significant cytotoxic effects, which can be summarized as follows:

Cell Line IC50 (µM) Mechanism of Action
A54926Induction of apoptosis and cell cycle arrest
HeLa49.85Inhibition of proliferation
MCF-70.39Aurora-A kinase inhibition
HCT1160.46Induction of apoptosis

These findings indicate that the compound has a broad spectrum of activity against different cancer types, making it a promising candidate for further development.

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction: The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest: It interrupts the cell cycle at various phases, particularly at the G1/S transition, thereby preventing cancer cell proliferation.
  • Kinase Inhibition: It exhibits inhibitory effects on specific kinases such as Aurora-A, which are critical for cell division and survival in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to or including this compound:

  • Wei et al. (2022) reported that derivatives of pyrazole showed promising anticancer results against multiple cell lines including HeLa and A549 with IC50 values ranging from 26 µM to 49.85 µM .
  • Zheng et al. (2023) developed new pyrazole derivatives that demonstrated significant cytotoxicity against MCF7 and HCT116 cell lines with IC50 values as low as 0.39 µM .
  • Kumar et al. (2024) synthesized various pyrazole analogues that exhibited potent anticancer activities across different cancer types, reinforcing the therapeutic potential of this chemical scaffold .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic acid, and how are intermediates characterized?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or acrylates. For example, pyrazole rings are formed via [3+2] cycloaddition, followed by functionalization of the trimethoxyphenyl group. Key intermediates are characterized using 1H^1 \text{H} NMR, 13CNMR^{13} \text{C} \text{NMR}, and HR-MS to confirm regiochemistry and purity .
  • Critical Parameters : Reaction temperature, solvent polarity (e.g., THF or ethanol), and stoichiometric ratios of reagents influence yield. Low yields (e.g., 9–11% in some derivatives) may require iterative optimization .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodology : High-resolution mass spectrometry (HR-MS) confirms molecular weight within 5 ppm error. 1H^1 \text{H} NMR integrates proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm for trimethoxyphenyl groups), while 13CNMR^{13} \text{C} \text{NMR} identifies carbonyl carbons (~170 ppm) and methoxy carbons (~56 ppm). IR spectroscopy verifies carboxylic acid O-H stretches (~2500–3300 cm1 ^{-1}) .

Q. What are the primary biological targets associated with this compound?

  • Methodology : Computational docking (e.g., AutoDock Vina) identifies potential targets like tubulin (due to structural similarity to Combretastatin A-4 derivatives) or kinases. In vitro assays (e.g., MTT cytotoxicity) screen against cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} values compared to reference compounds .

Advanced Research Questions

Q. How can structural modifications of the pyrazole core enhance bioactivity or selectivity?

  • Methodology : Introduce substituents at the 1- and 4-positions of the pyrazole ring (e.g., chloro, methyl, or trifluoromethyl groups) to modulate electron density and steric effects. For example, 5-(3,4,5-trimethoxyphenyl)-1-(4-chlorophenyl)-4-methyl derivatives show improved cytotoxicity (IC50_{50} < 1 µM) due to enhanced hydrophobic interactions with tubulin .
  • Validation : SAR studies correlate substituent effects with activity using regression models (e.g., CoMFA/CoMSIA) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Cross-validate assays (e.g., compare enzymatic inhibition vs. cellular proliferation data). For instance, discrepancies in IC50_{50} values may arise from differences in cell permeability or off-target effects. Use orthogonal methods like SPR (surface plasmon resonance) to confirm direct target binding .

Q. How are stereochemical configurations analyzed for derivatives with chiral centers?

  • Methodology : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation, 294 K) resolves absolute configurations. For example, diastereomers of isoxazolidine derivatives show distinct melting points (104–105°C vs. 131–132°C) and NOESY correlations . Quantum chemical calculations (B3LYP/6-31G(d)) predict relative stability of stereoisomers .

Q. What advanced techniques optimize pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodology : Prodrug strategies (e.g., esterification of the carboxylic acid) improve logP values. In vivo studies in rodent models assess oral bioavailability via LC-MS/MS plasma analysis. For hydroxamic acid derivatives, chelation with metal ions enhances tissue penetration .

Q. How can computational modeling predict off-target interactions or toxicity?

  • Methodology : Use SwissADME or ProTox-II to predict ADMET profiles. Molecular dynamics simulations (e.g., GROMACS) model interactions with cytochrome P450 enzymes to assess metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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